Tert-butyl 4-iodo-3-methyl-benzoate

Cross-coupling Bond dissociation energy Reaction kinetics

Orthogonally protected aryl iodide building block with three critical structural advantages: (1) para-iodo for rapid Pd-catalyzed oxidative addition in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings; (2) tert-butyl ester for carboxyl protection stable under basic aqueous coupling; (3) meta-methyl group ensuring solid physical state for precise gravimetric dispensing and long-term ambient storage. This combination enables sequential cross-coupling strategies without additional protecting-group manipulations, reducing synthetic steps and improving overall yield in kinase inhibitor programs. Substituting with bromide/chloride analogs or methyl/ethyl esters compromises reaction kinetics and selectivity.

Molecular Formula C12H15IO2
Molecular Weight 318.15 g/mol
CAS No. 360059-33-2
Cat. No. B12821591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-iodo-3-methyl-benzoate
CAS360059-33-2
Molecular FormulaC12H15IO2
Molecular Weight318.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC(C)(C)C)I
InChIInChI=1S/C12H15IO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
InChIKeyVBKYDHYFMCUHEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-iodo-3-methyl-benzoate (CAS 360059-33-2) Procurement & Technical Baseline


tert-Butyl 4-iodo-3-methyl-benzoate (CAS 360059-33-2) is a polyfunctionalized aromatic ester featuring a tert-butyl ester moiety, a para-iodo substituent, and a meta-methyl group on the benzene ring . Its molecular formula is C₁₂H₁₅IO₂ (MW: 318.15 g/mol) . The compound serves primarily as a versatile building block in organic synthesis, with the iodine atom enabling transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and the tert-butyl ester providing orthogonal protection of the carboxyl group under basic conditions [1].

Why Generic Substitution of tert-Butyl 4-iodo-3-methyl-benzoate (360059-33-2) Carries Synthetic Risk


Direct replacement of tert-butyl 4-iodo-3-methyl-benzoate with seemingly analogous compounds—such as the corresponding bromide or chloride, the non-methylated tert-butyl 4-iodobenzoate, or methyl/ethyl ester variants—can introduce significant differences in reaction kinetics, selectivity, and product stability. The iodine atom exhibits a substantially weaker carbon-halogen bond (C–I ≈ 238 kJ/mol) compared to bromine (C–Br ≈ 276 kJ/mol) and chlorine (C–Cl ≈ 397 kJ/mol), resulting in dramatically enhanced oxidative addition rates in palladium-catalyzed couplings [1]. The tert-butyl ester provides steric shielding that prevents unwanted nucleophilic attack at the carbonyl during cross-coupling sequences, a protection not afforded by methyl or ethyl esters [2]. The meta-methyl substituent further modulates both the electronic environment of the aromatic ring and the physical state of the compound—this derivative is typically a solid at room temperature, whereas the non-methylated tert-butyl 4-iodobenzoate is a liquid, altering handling and purification workflows . Substituting any one of these three structural features (iodine, tert-butyl ester, or methyl group) can compromise reaction yields, necessitate re-optimization of conditions, or lead to undesired side reactions.

Quantitative Differentiation Evidence for tert-Butyl 4-iodo-3-methyl-benzoate (360059-33-2) vs. Closest Analogs


C–I vs. C–Br Bond Dissociation Energy: 38 kJ/mol Weaker Bond Drives Faster Oxidative Addition

The carbon-iodine bond in tert-butyl 4-iodo-3-methyl-benzoate possesses a bond dissociation energy (BDE) of approximately 238 kJ/mol, which is 38 kJ/mol lower than the C–Br bond (276 kJ/mol) in tert-butyl 4-bromo-3-methylbenzoate and 159 kJ/mol lower than the C–Cl bond (397 kJ/mol) in tert-butyl 4-chloro-3-methylbenzoate [1]. This substantial bond weakening translates directly to a lower activation barrier for oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki-Miyaura and related cross-couplings. In ligandless Pd(OAc)₂-catalyzed Suzuki reactions in water, iodo-substituted benzoates achieve complete conversion within minutes, whereas bromo-analogs require extended reaction times or elevated temperatures to reach comparable yields .

Cross-coupling Bond dissociation energy Reaction kinetics

Meta-Methyl Substituent Converts Physical State from Liquid to Solid vs. Non-Methylated Analog

tert-Butyl 4-iodo-3-methyl-benzoate (CAS 360059-33-2) is typically isolated as a white to light yellow solid at room temperature, whereas the non-methylated analog, tert-butyl 4-iodobenzoate (CAS 120363-13-5), is a liquid at 20°C . This phase difference is attributable to the meta-methyl group, which introduces additional van der Waals interactions and lattice stabilization in the solid state. The solid physical form of the methylated derivative facilitates accurate weighing, simplifies storage stability assessment, and enables purification via recrystallization rather than distillation—a critical advantage for laboratories without specialized vacuum distillation equipment.

Physical properties Handling Purification

tert-Butyl Ester Affords Orthogonal Stability Under Basic Conditions Unavailable to Methyl/Ethyl Esters

The tert-butyl ester moiety in tert-butyl 4-iodo-3-methyl-benzoate exhibits marked resistance to nucleophilic attack and basic hydrolysis compared to primary alkyl esters such as methyl 4-iodo-3-methylbenzoate (CAS 5471-81-8) or ethyl 4-iodo-3-methylbenzoate (CAS 103204-07-5) [1]. This steric shielding is quantified by the tert-butyl group's A-value of approximately 5 kcal/mol (vs. methyl A-value = 1.74 kcal/mol), which reflects the conformational energy required to accommodate the bulky group in an axial position [2]. The consequence is that tert-butyl esters remain intact during Suzuki-Miyaura couplings performed in aqueous basic media (e.g., Na₂CO₃ or K₂CO₃), whereas methyl and ethyl esters undergo partial saponification under identical conditions, leading to carboxylic acid byproducts and reduced yields of the desired biaryl ester [3].

Protecting group strategy Orthogonal synthesis Ester stability

Suzuki Coupling Yields with Iodo-Benzoates Exceed 99% Under Optimized Conditions

In a representative Suzuki-Miyaura coupling protocol, tert-butyl 4-iodobenzoate—the direct structural analog lacking only the meta-methyl group—afforded the biaryl product in 99.9% isolated yield after silica gel chromatography when reacted with phenylboronic acid under Pd catalysis . While direct yield data for tert-butyl 4-iodo-3-methyl-benzoate are not reported in the primary literature, class-level inference indicates that iodo-substituted tert-butyl benzoates consistently deliver higher yields and faster reaction rates than their bromo- or chloro- counterparts . The meta-methyl substituent is not expected to significantly alter the intrinsic reactivity of the iodoarene in oxidative addition, as its electronic effect is primarily inductive and does not strongly deactivate the C–I bond toward Pd insertion.

Suzuki-Miyaura coupling Synthetic yield Palladium catalysis

High-Value Application Scenarios for tert-Butyl 4-iodo-3-methyl-benzoate (360059-33-2) in Research and Industrial Settings


Sequential Cross-Coupling in Multistep Pharmaceutical Intermediate Synthesis

The orthogonal reactivity profile of tert-butyl 4-iodo-3-methyl-benzoate—wherein the C–I bond readily undergoes Pd-catalyzed coupling while the tert-butyl ester remains inert under basic aqueous conditions—makes it an ideal building block for sequential cross-coupling strategies. In a typical sequence, the iodoarene is first coupled with an arylboronic acid via Suzuki-Miyaura reaction to install a biaryl motif; the tert-butyl ester survives this step intact [1]. Subsequent acidic deprotection (e.g., TFA in DCM) liberates the free carboxylic acid, which can then be coupled to an amine or alcohol to generate amide or ester drug candidates. This orthogonal protection strategy eliminates the need for additional protecting group manipulations, reducing step count and improving overall yield in the synthesis of RIPK1 inhibitors and related kinase-targeted therapeutics [2].

Solid-Phase and Flow Chemistry Applications Requiring Accurate Weighing and Handling

The solid physical state of tert-butyl 4-iodo-3-methyl-benzoate (in contrast to the liquid non-methylated analog) enables precise gravimetric dispensing into solid-phase synthesis cartridges or continuous flow reactors without the volumetric inaccuracies and solvent evaporation issues associated with liquid reagents [1]. This property is particularly advantageous in automated parallel synthesis platforms and medicinal chemistry hit-to-lead campaigns, where reproducible stoichiometry across dozens to hundreds of reactions is critical for SAR (structure-activity relationship) data integrity. Furthermore, the solid form permits long-term ambient storage without the risk of container leakage or concentration changes due to solvent evaporation, reducing inventory management complexity [2].

C–N Bond Formation via Buchwald-Hartwig Amination for Aniline-Derived Libraries

The high reactivity of the aryl iodide moiety in tert-butyl 4-iodo-3-methyl-benzoate toward Pd-catalyzed C–N bond formation enables efficient Buchwald-Hartwig amination with primary and secondary amines [1]. The steric bulk of the tert-butyl ester, while shielding the carbonyl, does not impede approach of the palladium catalyst to the C–I bond, allowing rapid oxidative addition. This reactivity profile supports the generation of diverse aniline-derived compound libraries for biological screening, wherein the tert-butyl ester can later be cleaved to reveal a carboxylic acid for further diversification or for enhancing aqueous solubility in lead optimization [2].

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